2S-amino-1-hydroxy-3-octadecanone, monohydrochloride
Overview
Description
“2S-amino-1-hydroxy-3-octadecanone, monohydrochloride” is also known as 3-keto sphinganine (d18:0, HCl salt). It is a product offered by Avanti Polar Lipids and is over 99% pure . This compound is a necessary intermediate in ceramide biosynthesis.
Molecular Structure Analysis
The empirical formula for “2S-amino-1-hydroxy-3-octadecanone, monohydrochloride” is C18H38ClNO2, and its molecular weight is 335.95 .Physical And Chemical Properties Analysis
“2S-amino-1-hydroxy-3-octadecanone, monohydrochloride” is a powder form substance . It is stored at a temperature of -20°C .Scientific Research Applications
Intermediate in Biosynthesis of Ceramide
3-keto Sphinganine (d18:0) is an intermediate in the biosynthesis of C18 ceramide (d18:1/18:0) . Ceramides are a family of waxy lipid molecules which are important in maintaining the integrity of cell membranes and are involved in a variety of cellular signaling functions.
Lyso-Sphingolipid Formation
It is a lyso-sphingolipid formed by the condensation of L-serine and palmitoyl-CoA by serine palmitoyl transferase (SPT) . Lyso-sphingolipids are a type of sphingolipid which have been implicated in a variety of biological processes including cell proliferation, differentiation, and apoptosis.
Sphingolipid Pathway
As a sphingolipid pathway intermediate, 3-keto Sphinganine (d18:0) plays a crucial role in the sphingolipid metabolism . Sphingolipids are a class of lipids containing a backbone of sphingoid bases, a set of aliphatic amino alcohols that includes sphingosine. They are important in signal transmission and cell recognition.
Impact of Vitamin K Deficiency
Vitamin K deficiency inactivates SPT resulting in a decrease in the production of 3-keto sphinganine (d18:0) and other sphingolipids . This highlights the importance of vitamin K in the regulation of sphingolipid metabolism.
Lipid Biochemistry
3-keto Sphinganine (d18:0) is also used in the study of lipid biochemistry . Lipids are a group of naturally occurring molecules that include fats, waxes, sterols, fat-soluble vitamins (such as vitamins A, D, E, and K), monoglycerides, diglycerides, triglycerides, phospholipids, and others.
Pharmaceutical Development
Due to its role in various biological processes, 3-keto Sphinganine (d18:0) is also used in the development of pharmaceuticals . Its involvement in cell proliferation, differentiation, and apoptosis makes it a potential target for drug development.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2S-amino-1-hydroxy-3-octadecanone, monohydrochloride, also known as 3-keto sphinganine, is the sphingolipid pathway . Sphingolipids are a class of lipids that play crucial roles in cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with its targets by participating in the biosynthesis of sphingolipids . It is formed by the condensation of L-serine and palmitoyl-CoA by serine palmitoyl transferase (SPT) . The interaction results in changes in the cellular processes regulated by sphingolipids .
Biochemical Pathways
The compound affects the sphingolipid pathway, leading to the production of complex sphingolipids . These sphingolipids have downstream effects on various cellular processes, including cell growth, differentiation, and programmed cell death .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to the regulation of cellular processes. By influencing the sphingolipid pathway, the compound can affect cell growth, differentiation, and apoptosis .
properties
IUPAC Name |
(2S)-2-amino-1-hydroxyoctadecan-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;/h17,20H,2-16,19H2,1H3;1H/t17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUPVZMHCVAKHG-LMOVPXPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C(CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)[C@H](CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2S-amino-1-hydroxy-3-octadecanone, monohydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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